

AZD2423: A Technical Guide to a CCR2 Negative Allosteric Modulator

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Compound of Interest

Compound Name:	AZD2423
CAS No.:	1449698-98-9
Cat. No.:	B8103996

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This technical guide provides an in-depth overview of **AZD2423**, a potent and selective, non-competitive negative allosteric modulator of the C-C chemokine receptor 2 (CCR2). Developed for the oral treatment of neuropathic pain, this document details the compound's mechanism of action, physicochemical properties, preclinical and clinical data, and the experimental methodologies employed in its evaluation. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to CCR2 and the CCL2/CCR2 Signaling Axis

The C-C chemokine receptor 2 (CCR2) is a G protein-coupled receptor (GPCR) that plays a pivotal role in the inflammatory response. Its primary ligand is the chemokine CCL2, also known as monocyte chemoattractant protein-1 (MCP-1). The CCL2/CCR2 signaling axis is a critical pathway for the recruitment of monocytes and macrophages to sites of inflammation and has been implicated in the pathogenesis of various inflammatory and fibrotic diseases.^{[1][2][3]} Upon binding of CCL2 to CCR2, a conformational change in the receptor activates intracellular G proteins, leading to the initiation of downstream signaling cascades. These pathways include the PI3K/Akt, JAK/STAT, and P38/MAPK pathways, which collectively regulate gene

transcription and cellular processes such as cell survival, proliferation, cytokine production, and migration.[1][2]

Given its central role in inflammation, the CCL2/CCR2 axis has been a key target for therapeutic intervention in a range of diseases, including autoimmune disorders, atherosclerosis, and neuropathic pain.

AZD2423: Compound Profile

AZD2423 is a small molecule, orally bioavailable, non-competitive negative allosteric modulator of CCR2. As a negative allosteric modulator, it binds to a site on the receptor distinct from the orthosteric ligand binding site, inducing a conformational change that reduces the affinity and/or efficacy of the endogenous ligand, CCL2.

Physicochemical Properties

The key physicochemical properties of **AZD2423** are summarized in the table below.

Property	Value	Reference
Chemical Formula	C ₂₀ H ₂₉ ClFN ₅ O ₂	
Molecular Weight	425.93 g/mol	
CAS Number	1229603-37-5	
logD _{7.4}	1.85	
pKa	7.9	
Solubility (pH 7.4)	13.2 μM	

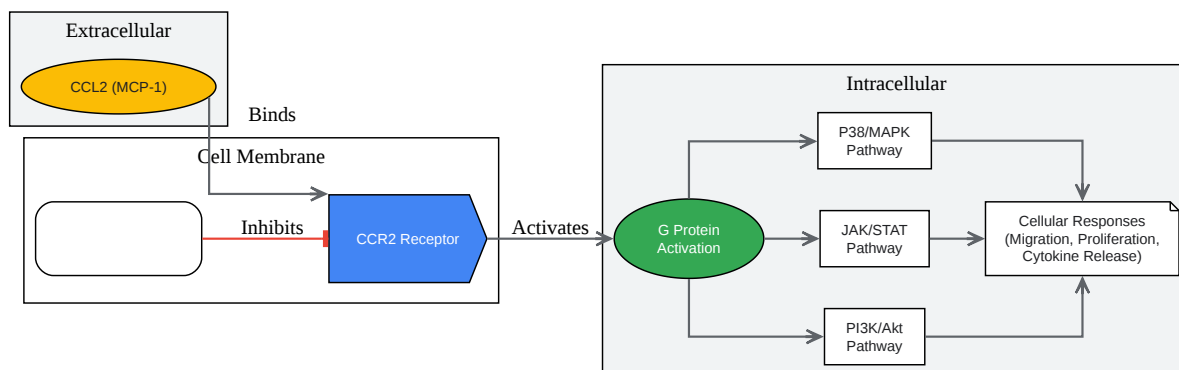
In Vitro Pharmacology

AZD2423 has demonstrated high potency and selectivity for the CCR2 receptor in a variety of in vitro assays. The following table summarizes its key activity parameters.

Assay	Parameter	Value (nM)	Reference
CCR2 Binding	IC ₅₀	2.6	
CCR2 Ca ²⁺ Flux	IC ₅₀	1.2	
CCR2 Chemotaxis	IC ₅₀	4.4	
MCP-1 Induced Ca ²⁺ Mobilization (THP-1 cells)	IC ₅₀	4	
MCP-1 Induced Chemotaxis (THP-1 cells)	IC ₅₀	4	
Human Whole Blood (L-selectin shedding)	IC ₅₀	1.3	
Rat CCR2 Ca ²⁺ Flux	IC ₅₀	607	
CCR5 Chemotaxis	IC ₅₀	316	
hERG Binding	IC ₅₀	90,000	

Signaling Pathways and Mechanism of Action

The interaction of **AZD2423** with the CCR2 receptor modulates the downstream signaling cascades typically activated by CCL2.



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Figure 1: CCR2 signaling pathway and the inhibitory action of **AZD2423**.

Experimental Protocols

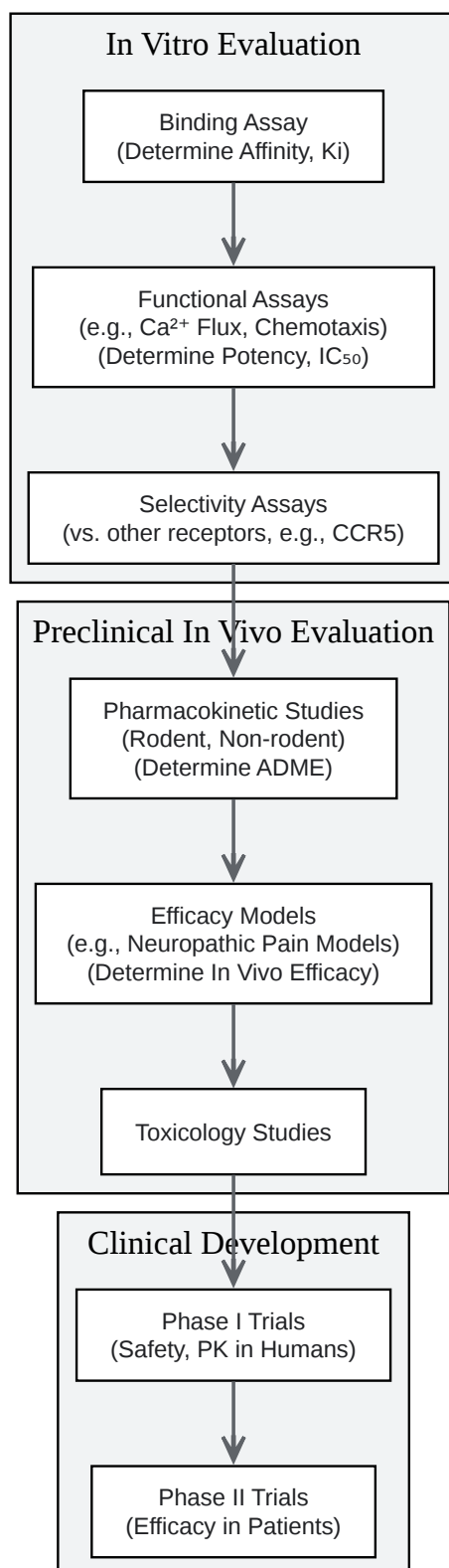
While detailed, step-by-step experimental protocols for the studies on **AZD2423** are not publicly available, this section outlines the general methodologies for the key assays cited.

In Vitro Assays

- **Binding Assays:** These assays are designed to determine the affinity of a compound for its target receptor. A common method involves competitive binding, where the test compound (**AZD2423**) competes with a radiolabeled ligand for binding to cells or membranes expressing the CCR2 receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand is determined as the IC_{50} value.
- **Calcium Mobilization (Ca^{2+} Flux) Assays:** CCR2 activation leads to an increase in intracellular calcium concentration. This can be measured using calcium-sensitive fluorescent dyes (e.g., Fura-2, Fluo-4). Cells expressing CCR2 (such as the THP-1 human monocytic cell line) are loaded with the dye, and the change in fluorescence upon stimulation

with CCL2 in the presence of varying concentrations of **AZD2423** is measured. The IC_{50} is the concentration of **AZD2423** that causes a 50% inhibition of the CCL2-induced calcium signal.

- Chemotaxis Assays: These assays measure the ability of a compound to inhibit the directed migration of cells towards a chemoattractant. A typical setup uses a Boyden chamber or a similar multi-well plate with a porous membrane. CCR2-expressing cells are placed in the upper chamber, and CCL2 is placed in the lower chamber. The ability of **AZD2423**, added to the upper chamber, to inhibit the migration of cells towards the chemoattractant is quantified by counting the number of cells that have migrated to the lower side of the membrane. The IC_{50} is the concentration that inhibits cell migration by 50%.



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Figure 2: A generalized workflow for the development and evaluation of a compound like **AZD2423**.

Preclinical Data

Pharmacokinetics

Pharmacokinetic parameters for **AZD2423** were determined in several preclinical species.

Species	Bioavailability (%)	% Free Plasma Protein Binding	Reference
Rat	16	42	
Dog	71	35	
Human	-	47	

In Vivo Efficacy

AZD2423 demonstrated significant analgesic effects in rodent models of neuropathic pain. In a rat model of chronic constriction injury (CCI), **AZD2423** produced a greater than 100% reversal of mechanical hypersensitivity. The plasma and brain concentrations associated with efficacy in these models are presented below.

Model	Parameter	Value (nM)	Reference
Rat CCI	EC ₅₀ (Total Plasma)	191	
	EC ₅₀ (Free Plasma)	33	
	EC ₅₀ (Total Brain)	63	
	EC ₅₀ (Free Brain)	3.8	

Clinical Trials

AZD2423 was advanced into Phase IIa clinical trials for the treatment of post-traumatic neuralgia (PTN) and painful diabetic polyneuropathy (PDN).

Study Design

Both studies were randomized, double-blind, placebo-controlled, parallel-group, multicenter trials. Patients received once-daily oral doses of 20 mg **AZD2423**, 150 mg **AZD2423**, or placebo for 28 days. The primary efficacy endpoint was the change in the average pain score from baseline, as measured by a numerical rating scale (NRS).

Pharmacodynamics and Target Engagement

In both clinical trials, administration of **AZD2423** led to pharmacodynamic changes consistent with CCR2 target engagement. This was evidenced by a dose-dependent increase in plasma levels of CCL2 and a reduction in the mean levels of circulating monocytes.

Trial	Dose	Change in Monocyte Levels	Reference
Post-traumatic Neuralgia	150 mg	-30%	
Painful Diabetic Polyneuropathy	150 mg	-27%	

Efficacy and Safety Outcomes

Despite successful target engagement, **AZD2423** failed to demonstrate a significant effect on the primary endpoint of average pain relief in both the PTN and PDN trials compared to placebo.

Trial	Treatment Group	Change in NRS Average Pain Score	Reference
Post-traumatic Neuralgia	AZD2423 20 mg	-1.54	
	AZD2423 150 mg	-1.53	
	Placebo	-1.44	
Painful Diabetic Polyneuropathy	AZD2423 20 mg	-1.50	
	AZD2423 150 mg	-1.35	
	Placebo	-1.61	

In both studies, there were some trends toward improvement in certain secondary measures, such as subscores of the Neuropathic Pain Symptom Inventory (NPSI), particularly with the 150 mg dose. However, these did not translate to overall clinical efficacy.

AZD2423 was found to be safe and well-tolerated, with the frequency and types of adverse events being similar to placebo.

Summary and Conclusion

AZD2423 is a potent and selective negative allosteric modulator of the CCR2 receptor with favorable physicochemical and pharmacokinetic properties. It demonstrated robust efficacy in preclinical models of neuropathic pain, which supported its progression into clinical development. However, in Phase IIa clinical trials for post-traumatic neuralgia and painful diabetic polyneuropathy, **AZD2423** failed to show a significant analgesic effect despite clear evidence of target engagement. This disconnect between preclinical efficacy and clinical outcomes highlights the challenges in translating findings from animal models of pain to human conditions. The development of **AZD2423** for neuropathic pain was subsequently discontinued. Nevertheless, the data gathered for **AZD2423** provides valuable insights for the continued exploration of the CCL2/CCR2 axis as a therapeutic target and for the broader field of pain research.

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